molecular formula C20H19F3N6O3 B12191900 Methyl 4-[({1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)amino]benzoate

Methyl 4-[({1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)amino]benzoate

Cat. No.: B12191900
M. Wt: 448.4 g/mol
InChI Key: PANRDJWJBRSDMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[({1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)amino]benzoate is a complex organic compound that features a trifluoromethyl group, a triazolo[4,3-b]pyridazine ring, and a piperidine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[({1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)amino]benzoate typically involves multi-step reactions. One common method includes the cyclocondensation of 5-substituted 4-amino-1,2,4-triazole-3-thiols with fluoro-substituted aromatic acids using phosphoryl chloride as a cyclizing agent . Another approach involves the use of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate in a multi-component reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Methyl 4-[({1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)amino]benzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[({1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively bind to target proteins and enzymes. This binding can inhibit or modulate the activity of these targets, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[({1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)amino]benzoate is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and bioavailability, making it a valuable compound for research and development.

Biological Activity

Methyl 4-[({1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)amino]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C13H17F3N6O2
  • Molecular Weight : 356.31 g/mol

The structure consists of a benzoate moiety linked to a piperidine ring that is further substituted with a triazole derivative. The trifluoromethyl group enhances its lipophilicity and biological activity.

Anticancer Properties

Research indicates that compounds containing the triazole moiety exhibit significant anticancer activity. For instance, studies on similar triazole derivatives have shown promising results against various cancer cell lines, including breast and colon cancer. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis through multiple pathways, including the modulation of signaling cascades such as PI3K/Akt and MAPK pathways .

Antimicrobial Activity

Compounds with triazole structures have also been noted for their antimicrobial properties. The presence of the trifluoromethyl group is believed to enhance the interaction with microbial enzymes, leading to increased efficacy against bacterial strains. In vitro studies have demonstrated that related compounds exhibit activity against both gram-positive and gram-negative bacteria .

Anti-inflammatory Effects

Anti-inflammatory properties have been attributed to triazole derivatives. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, providing a therapeutic avenue for conditions like arthritis and other inflammatory diseases .

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of a similar triazole derivative on human breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of 27.3 μM, indicating significant potential for further development as an anticancer agent .
  • Antimicrobial Activity : Another investigation focused on the antibacterial properties of triazole derivatives against Mycobacterium tuberculosis. The compound exhibited comparable activity to standard treatments, suggesting its potential role in tuberculosis therapy .
  • Anti-inflammatory Mechanism : Research highlighted the ability of triazole compounds to inhibit TNF-alpha production in macrophages, demonstrating their utility in treating chronic inflammatory conditions .

Comparative Analysis of Similar Compounds

Compound NameStructureAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Activity
Compound ATriazoleIC50 = 27.3 μMModerateYes
Compound BTriazoleIC50 = 43.4 μMHighModerate
Methyl 4-[...]TriazoleTBDTBDTBD

Properties

Molecular Formula

C20H19F3N6O3

Molecular Weight

448.4 g/mol

IUPAC Name

methyl 4-[[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carbonyl]amino]benzoate

InChI

InChI=1S/C20H19F3N6O3/c1-32-18(31)13-2-4-14(5-3-13)24-17(30)12-8-10-28(11-9-12)16-7-6-15-25-26-19(20(21,22)23)29(15)27-16/h2-7,12H,8-11H2,1H3,(H,24,30)

InChI Key

PANRDJWJBRSDMG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.